molecular formula C21H20N4O3S3 B2871042 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 394239-03-3

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2871042
CAS No.: 394239-03-3
M. Wt: 472.6
InChI Key: YJMYMSOZFSYIRN-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that features a benzo[d]thiazole moiety linked to a thiadiazole ring via a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Thiadiazole Ring: This involves the reaction of a hydrazine derivative with a dithioic acid or its ester.

    Coupling Reaction: The benzo[d]thiazole and thiadiazole intermediates are then coupled using a suitable linker, such as a butanamide chain, under specific reaction conditions (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the benzo[d]thiazole and thiadiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of benzo[d]thiazole and thiadiazole moieties, which confer distinct electronic and steric properties that can be exploited in various applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S3/c1-4-16(29-21-22-14-7-5-6-8-17(14)30-21)18(26)23-20-25-24-19(31-20)13-10-9-12(27-2)11-15(13)28-3/h5-11,16H,4H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMYMSOZFSYIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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